molecular formula C6H12AsBrO2 B14588001 2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane CAS No. 61381-29-1

2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane

Cat. No.: B14588001
CAS No.: 61381-29-1
M. Wt: 270.98 g/mol
InChI Key: MFNDRCYWSZQLRG-UHFFFAOYSA-N
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Description

2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane is an organoarsenic compound characterized by the presence of a bromine atom and a dioxarsolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxarsolane with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the selective bromination of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of arsenic-containing reduced species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of this compound.

    Oxidation Reactions: Oxidized forms of the compound, including arsenic oxides.

    Reduction Reactions: Reduced arsenic-containing species.

Scientific Research Applications

2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of arsenic-based drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane involves its interaction with molecular targets through its bromine and arsenic atoms. The bromine atom can participate in electrophilic substitution reactions, while the arsenic atom can form bonds with various nucleophiles. These interactions can lead to the modulation of biological pathways and the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane is unique due to the presence of both bromine and arsenic atoms within its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61381-29-1

Molecular Formula

C6H12AsBrO2

Molecular Weight

270.98 g/mol

IUPAC Name

2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane

InChI

InChI=1S/C6H12AsBrO2/c1-5(2)6(3,4)10-7(8)9-5/h1-4H3

InChI Key

MFNDRCYWSZQLRG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O[As](O1)Br)(C)C)C

Origin of Product

United States

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